An In-depth Technical Guide to the Chemical and Physical Properties of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its structure, synthesis, and key characteristics. Due to the limited direct experimental data for this specific molecule, this guide leverages established principles of organic chemistry and comparative analysis of structurally similar compounds to provide a robust and scientifically grounded resource. Methodologies for its synthesis and characterization are detailed, offering both theoretical insights and practical guidance for laboratory investigation.
Introduction
2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide belongs to the class of α-hydroxy-N-acylamino derivatives, a structural motif of interest in medicinal chemistry. The molecule incorporates a phenylacetamide moiety, known for its presence in various biologically active compounds, and a 2,2,2-trichloro-1-hydroxyethyl group, derived from the reaction of an amide with chloral or its hydrate. This combination of a bulky, hydrophobic phenyl group and a highly functionalized, chlorine-rich side chain suggests a unique profile of chemical reactivity and potential biological interactions. Phenylacetamide derivatives have been explored for a range of pharmacological activities, including anticonvulsant and anticancer properties.[1] The trichloromethyl group can significantly influence a molecule's lipophilicity and metabolic stability, making this class of compounds an intriguing subject for further investigation.
This guide will systematically explore the chemical and physical properties of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, providing a foundational understanding for its potential applications.
Molecular Structure and Identification
The structural integrity of a compound is the cornerstone of its chemical identity and behavior. This section details the key identifiers and structural features of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
Chemical Structure
The molecule consists of a phenylacetamide core linked through its nitrogen atom to a 2,2,2-trichloro-1-hydroxyethyl group.
Figure 1: 2D structure of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | - |
| Molecular Formula | C₁₀H₁₀Cl₃NO₂ | - |
| Molecular Weight | 298.55 g/mol | - |
| CAS Number | Not explicitly assigned. The related compound N-(2,2,2-Trichloro-1-Hydroxyethyl)-Acetamide has the CAS number 5445-85-2. | [2][3] |
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. While experimental data for the target molecule is scarce, we can predict its properties based on its structural components and data from analogous compounds.
| Property | Predicted Value | Rationale/Reference |
| Appearance | White to off-white solid | Phenylacetamide and related compounds are typically solids at room temperature.[4] |
| Melting Point | > 150 °C | The presence of polar functional groups (amide, hydroxyl) and a relatively high molecular weight suggest a high melting point due to strong intermolecular forces. For comparison, N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)acetamide has a melting point of 198–200 °C.[5] |
| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polarity suggest a high boiling point. The related but smaller N-(2,2,2-Trichloro-1-Hydroxyethyl)-Acetamide has a calculated boiling point of 327.8 °C.[2] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). | The phenyl group imparts hydrophobicity, while the amide and hydroxyl groups contribute to polarity. N-phenylacetamide is slightly soluble in cold water but soluble in ethanol and acetone.[4] |
Synthesis and Mechanism
The synthesis of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is anticipated to proceed via the condensation reaction of 2-phenylacetamide with chloral (trichloroacetaldehyde) or its hydrate. This reaction is a well-established method for the formation of N-(1-hydroxy-2,2,2-trichloroethyl) amides.
Synthetic Pathway
The reaction involves the nucleophilic attack of the amide nitrogen of 2-phenylacetamide on the electrophilic carbonyl carbon of chloral. The presence of a catalyst, such as a weak acid or base, can facilitate this reaction.
Figure 2: General synthetic scheme.
Proposed Experimental Protocol
This protocol is based on general procedures for the synthesis of similar N-(1-hydroxyalkyl)amides.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylacetamide (1 equivalent) in a suitable solvent such as toluene or dioxane.
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Addition of Reactant: Add chloral hydrate (1.1 equivalents) to the solution.
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Catalysis (Optional): A catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) or a weak base (e.g., triethylamine) can be added to promote the reaction.
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of the synthesized compound. The following are predicted spectral data based on the analysis of structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the phenylacetyl group, the methine proton adjacent to the hydroxyl group, and the amide and hydroxyl protons.
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Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.
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Methylene Protons (CH₂): A singlet around δ 3.6 ppm.
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Methine Proton (CH-OH): A doublet in the range of δ 5.5-6.0 ppm, coupled to the adjacent NH proton.
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Amide Proton (NH): A doublet in the range of δ 8.5-9.0 ppm.
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Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
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Carbonyl Carbon (C=O): Approximately δ 170 ppm.
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Aromatic Carbons (C₆H₅): Signals in the range of δ 127-135 ppm.
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Trichloromethyl Carbon (CCl₃): Around δ 102 ppm.
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Methine Carbon (CH-OH): In the range of δ 70-75 ppm.
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Methylene Carbon (CH₂): Approximately δ 43 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3400-3200 (broad) |
| N-H Stretch (amide) | 3350-3250 |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 3000-2850 |
| C=O Stretch (Amide I) | 1680-1640 |
| N-H Bend (Amide II) | 1570-1530 |
| C-Cl Stretch | 800-600 |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 297, 299, and 301 (due to the three chlorine isotopes) is expected. Key fragmentation pathways would likely involve the loss of the CCl₃ group, cleavage of the amide bond, and fragmentation of the phenylacetyl moiety.
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is dictated by its functional groups. The hydroxyl group can undergo esterification or etherification. The amide bond can be hydrolyzed under acidic or basic conditions. The presence of the phenylacetamide core suggests that this molecule could be a precursor or a derivative in the synthesis of more complex, biologically active compounds. Given the known activities of related phenylacetamides, this compound could be a candidate for screening in various pharmacological assays, particularly in the areas of anticonvulsant and anticancer research.[1]
Conclusion
2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a molecule with a unique combination of structural features that warrant further investigation. This technical guide has provided a comprehensive overview of its predicted chemical and physical properties, a plausible synthetic route, and expected analytical data based on sound chemical principles and comparative analysis of related compounds. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further experimental work to fully characterize this compound and explore its potential applications.
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Synthesis of N-(1',2',2',2'-tetrachloroethyl)-2-hydroxy benzamide. PrepChem.com. Available from: [Link]
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A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ResearchGate. Available from: [Link]
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Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI. Available from: [Link]
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